1-Amino-4,4,4-trifluorobutan-2-ol 1-Amino-4,4,4-trifluorobutan-2-ol
Brand Name: Vulcanchem
CAS No.: 371-87-9
VCID: VC14432822
InChI: InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2
SMILES:
Molecular Formula: C4H8F3NO
Molecular Weight: 143.11 g/mol

1-Amino-4,4,4-trifluorobutan-2-ol

CAS No.: 371-87-9

Cat. No.: VC14432822

Molecular Formula: C4H8F3NO

Molecular Weight: 143.11 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4,4,4-trifluorobutan-2-ol - 371-87-9

Specification

CAS No. 371-87-9
Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
IUPAC Name 1-amino-4,4,4-trifluorobutan-2-ol
Standard InChI InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2
Standard InChI Key KZNGMHZLGGFBIH-UHFFFAOYSA-N
Canonical SMILES C(C(CN)O)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Stereochemical Configuration and Bonding

The compound’s structure features a four-carbon chain with a trifluoromethyl group at the terminal carbon, a hydroxyl group at the second carbon, and an amine group at the first carbon. The IUPAC name, 1-amino-4,4,4-trifluorobutan-2-ol, reflects this arrangement. The trifluoromethyl group induces strong electron-withdrawing effects, increasing the compound’s polarity and acidity compared to non-fluorinated analogs.

The canonical SMILES representation (C(C(CN)O)C(F)(F)F) and InChIKey (KZNGMHZLGGFBIH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies . The InChI string (InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2) further details the atomic connectivity and stereochemistry .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₈F₃NOVulcanChem
Molecular Weight143.11 g/molVulcanChem
SMILESC(C(CN)O)C(F)(F)FPubChemLite
InChIKeyKZNGMHZLGGFBIH-UHFFFAOYSA-NPubChemLite
Predicted CCS ([M+H]⁺)130.2 ŲPubChemLite

Synthesis and Industrial Production

Hydroamination-Reduction Pathway

The industrial synthesis of 1-amino-4,4,4-trifluorobutan-2-ol involves a two-step process:

  • Hydroamination: A fluorinated alkene reacts with ammonia under catalytic conditions to form an intermediate amine.

  • Reduction: The intermediate undergoes selective reduction using agents like lithium aluminum hydride (LiAlH₄) to yield the final amino alcohol.

Continuous flow reactors optimize reaction parameters (temperature, pressure, catalyst loading) for scalability. Post-synthesis purification employs crystallization and chromatography to achieve >98% purity, critical for pharmaceutical applications.

Industrial Challenges

  • Byproduct Formation: Competing reactions may generate trifluoroacetic acid derivatives, necessitating precise stoichiometric control.

  • Catalyst Deactivation: Fluorine’s electronegativity can poison transition-metal catalysts, requiring frequent regeneration.

Biological Activity and Applications

Pharmaceutical Research

Ambeed lists the compound under "Antibiotic and Antivirus" and "Pharmaceutical Research" categories, suggesting ongoing exploration in drug discovery . Its fluorinated structure may improve metabolic stability in lead compounds, though in vivo efficacy remains unverified.

Shipping TypeCost (USD)
Excepted Quantity0.00
Limited Quantity15–60
Inaccessible (Domestic)80+
Accessible (International)200+

Air transport in Excepted Quantity packaging permits up to 1g per container for Class 6.1 materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator